
JNJ-47965567: A Technical Overview of its
Discovery and Development

Author: BenchChem Technical Support Team. Date: April 2026

Compound of Interest

Compound Name: JNJ4796

Cat. No.: B15565123

Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
JNJ-47965567 is a potent, selective, and centrally permeable antagonist of the P2X7 receptor,

an ATP-gated ion channel implicated in a variety of neuroinflammatory and neurodegenerative

disorders.[1][2] Developed by Janssen Research and Development, this small molecule has

been a critical tool in elucidating the role of the P2X7 receptor in central nervous system (CNS)

pathophysiology.[2][3] This document provides an in-depth technical guide to the discovery and

development history of JNJ-47965567, detailing its pharmacological profile, experimental

methodologies, and preclinical findings.

Discovery and Initial Characterization
JNJ-47965567 was first comprehensively characterized in a 2013 publication by Bhattacharya

et al. from Janssen Research and Development.[2] The development of this compound was

driven by the growing body of evidence suggesting that the P2X7 receptor plays a key role in

neuropsychiatric disorders, neurodegeneration, and chronic pain. The primary goal was to

develop a centrally permeable P2X7 antagonist to probe the receptor's function in the CNS.
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Mechanism of Action
JNJ-47965567 acts as a P2X7 receptor antagonist. While initially believed to be a competitive

antagonist, later structural and activity studies on the panda P2X7 receptor suggested a non-

competitive mechanism of action. This is supported by findings that JNJ-47965567 inhibits

maximal ATP-induced responses in a concentration-dependent manner, a hallmark of non-

competitive inhibition. The compound is thought to bind to an allosteric site, preventing the

conformational changes required for channel opening.

The antagonism of the P2X7 receptor by JNJ-47965567 leads to the blockade of downstream

signaling pathways, most notably the inhibition of inflammasome activation and subsequent

release of pro-inflammatory cytokines such as interleukin-1β (IL-1β).
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P2X7 Receptor Signaling Pathway and Inhibition by JNJ-47965567

Extracellular ATP

P2X7 Receptor

Activates

Ion Channel Opening
(Ca²⁺, Na⁺ influx; K⁺ efflux)

JNJ-47965567

Inhibits

NLRP3 Inflammasome
Activation

Caspase-1 Activation

Mature IL-1β Release

Cleaves

Pro-IL-1β

Neuroinflammation

Click to download full resolution via product page
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Pharmacological Profile
A series of in vitro and in vivo studies have characterized the pharmacological properties of

JNJ-47965567.

In Vitro Pharmacology
JNJ-47965567 is a high-affinity antagonist for both human and rat P2X7 receptors. It selectively

inhibits P2X7-mediated responses, such as calcium influx and IL-1β release, without

significantly affecting other related receptors.

Parameter Species Value Reference

pKi Human 7.9 ± 0.07

Rat 8.7 ± 0.07

pIC50 (IL-1β release) Human (whole blood) 6.7 ± 0.07

Human (monocytes) 7.5 ± 0.07

Rat (microglia) 7.1 ± 0.1

IC50 (ATP-induced

ethidium+ uptake)

Murine (J774

macrophages)
54 ± 24 nM

In Vivo Pharmacology
JNJ-47965567 is centrally permeable and demonstrates target engagement in the brain. It has

shown efficacy in animal models of neuropathic pain and mania. However, its therapeutic effect

in models of amyotrophic lateral sclerosis (ALS) has yielded conflicting results, with one study

showing modest benefits in female mice when administered pre-symptomatically, while another

study found no effect when administered after disease onset.
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Parameter Species Value Model Reference

Brain EC50 Rat 78 ± 19 ng/mL
P2X7 receptor

autoradiography

Efficacy Dose Rat 30 mg/kg

Amphetamine-

induced

hyperactivity

Rat 30 mg/kg
Neuropathic pain

model

Experimental Protocols
Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of JNJ-47965567 for the P2X7 receptor.

Method: Membranes from 1321N1 cells stably expressing either human or rat P2X7

receptors were used. Assays were performed using a radiolabeled P2X7 antagonist, such as

[3H]A-804598. Various concentrations of JNJ-47965567 were incubated with the membranes

and the radioligand. Non-specific binding was determined in the presence of a high

concentration of an unlabeled P2X7 antagonist. The amount of bound radioactivity was

measured by liquid scintillation counting. Data were analyzed using non-linear regression to

calculate the Ki value.

IL-1β Release Assay
Objective: To measure the potency (IC50) of JNJ-47965567 in inhibiting P2X7-mediated IL-

1β release.

Method: Human whole blood, isolated human monocytes, or rat primary microglia were first

primed with lipopolysaccharide (LPS) to induce the expression of pro-IL-1β. The cells were

then pre-incubated with varying concentrations of JNJ-47965567 before being stimulated

with a P2X7 agonist, such as benzoyl-ATP (Bz-ATP). The concentration of IL-1β in the

supernatant was quantified using an enzyme-linked immunosorbent assay (ELISA). The

IC50 value was determined by fitting the concentration-response data to a sigmoidal dose-

response curve.
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Experimental Workflow for In Vitro Characterization
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Neuropathic Pain: The chronic constriction injury (CCI) model in rats was utilized. Following

nerve ligation, animals develop mechanical allodynia. JNJ-47965567 (30 mg/kg) was

administered, and its effect on paw withdrawal threshold in response to a mechanical

stimulus (e.g., von Frey filaments) was assessed.

Amyotrophic Lateral Sclerosis (ALS): The SOD1G93A transgenic mouse model, which

recapitulates key features of ALS, was used. In one study, JNJ-47965567 (30 mg/kg) was

administered intraperitoneally four times per week starting at a pre-symptomatic stage

(postnatal day 60). In another study, the same dose was given three times a week from the

onset of disease symptoms. Endpoints included disease onset, body weight, motor

performance (rotarod test), and survival.

Development Status and Future Directions
JNJ-47965567 was initially developed by Johnson & Johnson. Its current global R&D status is

listed as "Pending". While it has been extensively used as a preclinical tool compound, its

progression into clinical trials is not clearly documented in the public domain.

The conflicting results in ALS models highlight the complexity of P2X7R signaling in

neurodegenerative diseases and suggest that the timing and frequency of administration may

be critical for therapeutic efficacy. Future research may focus on optimizing dosing regimens

and exploring the therapeutic potential of JNJ-47965567 in other CNS disorders with a

neuroinflammatory component, such as post-COVID neuropsychiatric symptoms, where it has

shown promise in preclinical models. The continued use of JNJ-47965567 as a research tool

will be invaluable for further dissecting the role of the P2X7 receptor in health and disease.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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